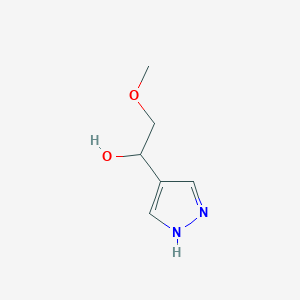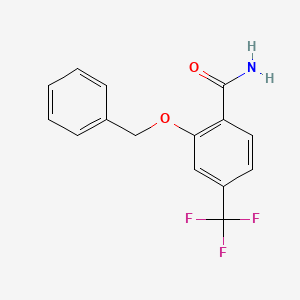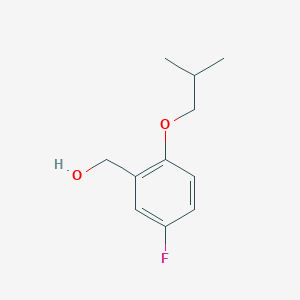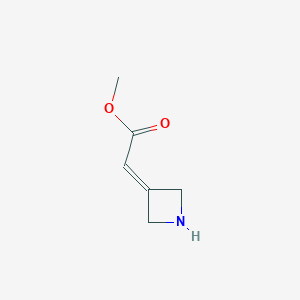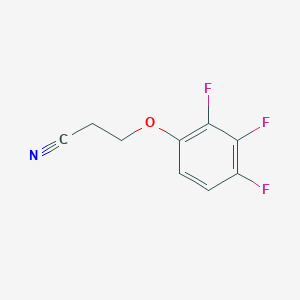
1-(Cyclohexylsulfanyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohexylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₈O₂S It is characterized by a cyclobutane ring substituted with a cyclohexylsulfanyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Cyclohexylsulfanyl)cyclobutane-1-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanone with cyclohexylthiol in the presence of a base to form the corresponding cyclohexylsulfanylcyclobutanone. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclohexylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The cyclohexylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or alkoxides, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Cyclohexylsulfanyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(Cyclohexylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The cyclohexylsulfanyl group can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with intracellular targets.
Comparaison Avec Des Composés Similaires
1-(Cyclohexylsulfanyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclobutane-1,1-dicarboxylic acid: Lacks the cyclohexylsulfanyl group, making it less lipophilic and potentially less bioactive.
Cyclohexylsulfanylacetic acid: Contains a similar cyclohexylsulfanyl group but differs in the carbon backbone structure, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of a cyclobutane ring and a cyclohexylsulfanyl group, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C11H18O2S |
|---|---|
Poids moléculaire |
214.33 g/mol |
Nom IUPAC |
1-cyclohexylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2S/c12-10(13)11(7-4-8-11)14-9-5-2-1-3-6-9/h9H,1-8H2,(H,12,13) |
Clé InChI |
SWKAWXJQDUDWQC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)SC2(CCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


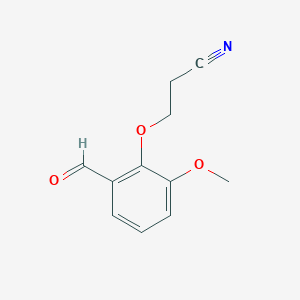


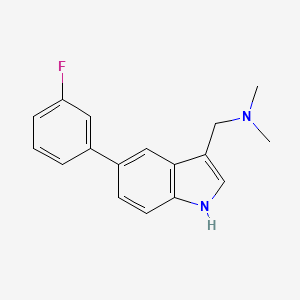


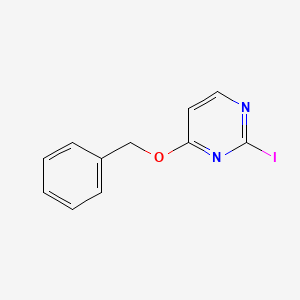
![5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081548.png)
